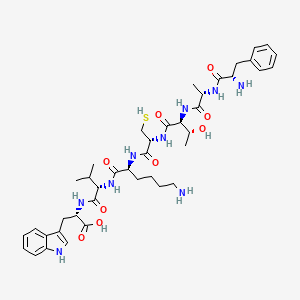
4-(Perylen-3-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Perylen-3-YL)aniline is an organic compound that features a perylene moiety attached to an aniline group. Perylene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while aniline is a simple aromatic amine. The combination of these two structures results in a compound with unique electronic and optical characteristics, making it of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perylen-3-YL)aniline typically involves the coupling of a perylene derivative with an aniline derivative. One common method is the palladium-catalyzed amination reaction, where a perylene bromide reacts with an aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Perylen-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogenation over palladium on carbon are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylenequinone derivatives, while reduction can produce various amine-substituted perylene compounds .
Applications De Recherche Scientifique
4-(Perylen-3-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(Perylen-3-YL)aniline is primarily related to its electronic properties. The compound exhibits efficient intra-molecular charge transfer due to its donor-acceptor geometry. This charge transfer is crucial for its function in optoelectronic devices, where it facilitates the movement of electrons and holes, leading to efficient light emission .
Comparaison Avec Des Composés Similaires
9-(4-(Perylen-3-YL)phenyl)-9H-carbazole: Another perylene derivative with similar photophysical properties.
4-(Perylen-3-YL)-N,N-diphenyl-aniline: A compound with enhanced charge transport properties due to the presence of the diphenylamine moiety.
Uniqueness: 4-(Perylen-3-YL)aniline stands out due to its balanced combination of fluorescence and charge transport properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both properties are essential for high performance .
Propriétés
Numéro CAS |
835604-34-7 |
|---|---|
Formule moléculaire |
C26H17N |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-perylen-3-ylaniline |
InChI |
InChI=1S/C26H17N/c27-18-12-10-16(11-13-18)19-14-15-24-22-7-2-5-17-4-1-6-21(25(17)22)23-9-3-8-20(19)26(23)24/h1-15H,27H2 |
Clé InChI |
XRHQMPLZLZIHOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C6=CC=C(C=C6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)
![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

